molecular formula C11H8ClNO2 B6346157 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188228-82-1

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346157
CAS RN: 1188228-82-1
M. Wt: 221.64 g/mol
InChI Key: RUNYQEQONWUWMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography . NMR spectroscopy can also be used to determine the structure of a molecule in solution .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and stability. It could also involve studying how the compound behaves under different conditions, such as varying pH or temperature .

Safety and Hazards

This would involve studying the toxicity of the compound, and any risks associated with its use. This could include acute toxicity (short-term exposure), chronic toxicity (long-term exposure), and any potential for the compound to cause cancer or other diseases .

properties

IUPAC Name

5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-9(6-14)11(12)15-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYQEQONWUWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

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